molecular formula C10H9N B044275 6-Methylquinoline CAS No. 91-62-3

6-Methylquinoline

Cat. No.: B044275
CAS No.: 91-62-3
M. Wt: 143.18 g/mol
InChI Key: LUYISICIYVKBTA-UHFFFAOYSA-N
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Description

6-Methylquinoline, also known as p-toluquinoline, is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, where a methyl group is substituted at the sixth position of the quinoline ring. The molecular formula of this compound is C10H9N, and it has a molecular weight of 143.1852 g/mol . This compound is known for its distinctive double-ring structure, which consists of a benzene ring fused with a pyridine moiety.

Mechanism of Action

Target of Action

6-Methylquinoline, also known as p-Toluquinoline , is a type of organic compound with the molecular formula C10H9N The primary targets of this compound are not well-documented in the literature

Mode of Action

It’s known that quinoline compounds, which this compound is a derivative of, interact with their targets through various mechanisms, often involving the formation of complexes or through intercalation .

Biochemical Pathways

This compound is known to undergo biodegradation by quinoline-degrading cultures of Pseudomonas putida . This suggests that it may be involved in the microbial degradation pathways of quinoline compounds.

Pharmacokinetics

It’s known that quinoline compounds are generally lipophilic, which allows them to cross biological membranes and achieve widespread distribution in the body

Result of Action

It’s known that quinoline compounds can have various biological activities, including antimicrobial, antimalarial, and anticancer effects . The specific effects of this compound at the molecular and cellular level require further investigation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to prolonged exposure to light . Moreover, it may react vigorously with strong oxidizing agents and strong acids . These factors should be considered when studying the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylquinoline can be synthesized through various methods. One common method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetone in the presence of a base. Another method is the Doebner-Miller reaction, which involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For example, the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid, can be adapted to produce this compound by using appropriate starting materials and catalysts . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 6-Methylquinoline is unique due to the position of the methyl group, which influences its chemical reactivity and biological activity. For example, the presence of the methyl group at the sixth position can enhance its antimicrobial properties compared to quinoline . Additionally, the position of the methyl group can affect the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name

6-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3
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InChI Key

LUYISICIYVKBTA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C=C1)N=CC=C2
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Molecular Formula

C10H9N
Record name 6-METHYLQUINOLINE
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DSSTOX Substance ID

DTXSID3020887
Record name 6-Methylquinoline
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Molecular Weight

143.18 g/mol
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Physical Description

6-methylquinoline appears as clear pale yellow liquid or oil. (NTP, 1992), Liquid, Colourless oily liquid; Pungent heavy quinoline-like odour
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Boiling Point

497.5 °F at 760 mmHg (NTP, 1992), 259.00 to 261.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), Soluble in benzene and ether; Slightly soluble in water, Soluble (in ethanol)
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Density

1.0654 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.060-1.066
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Vapor Pressure

3 mmHg at 75 °F ; 5.6 mmHg at 111 °F; 10.5 mmHg at 149 °F (NTP, 1992)
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CAS No.

91-62-3
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Melting Point

-8 °F (NTP, 1992), -22 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 6-Methylquinoline?

A1: The molecular formula of this compound is C10H9N, and its molecular weight is 143.19 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use techniques like FTIR, 1H-NMR, and 13C-NMR to characterize this compound and its derivatives. [, , , ] These techniques provide insights into the compound's structure and bonding.

Q3: Does this compound exhibit fluorescence? How does dimethylsulfoxide (DMSO) affect this property?

A3: Yes, this compound derivatives, particularly those with a 4-hydroxy group, exhibit fluorescence. Interestingly, the fluorescence quantum yield is influenced by the presence of DMSO. For instance, in 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinoline-4-ol, DMSO increases fluorescence efficiency due to intermolecular charge transfer. []

Q4: Can microorganisms degrade this compound?

A4: Yes, certain Pseudomonas putida strains can biodegrade this compound. Initially resistant to microbial attack, these strains developed the capability after prolonged exposure to a mixture of quinoline and this compound. This biodegradation was observed in both aqueous and non-aqueous (decane) environments using immobilized-cell bioreactors. []

Q5: How does this compound compare to its unsubstituted analog, quinoline, in terms of environmental risk?

A5: While both compounds are classified as heterocyclic PAHs, this compound exhibits higher mobility in the environment, particularly in groundwater, due to its increased water solubility. This characteristic, coupled with its potential estrogenic activity upon metabolization [], raises concerns about its environmental risk compared to quinoline. []

Q6: Are there efficient methods to extract this compound from environmental samples?

A6: Research has shown that supercritical fluid extraction (SFE) is highly effective for extracting this compound and other polycyclic aromatic nitrogen heterocycles (PANHs) from contaminated soil. Pressurized solvent extraction (PSE) and Soxhlet warm extraction (SOXW) offer comparable but slightly lower recoveries. []

Q7: How are this compound derivatives synthesized?

A7: this compound derivatives can be synthesized through various methods, including:

  • Condensation Reactions: 2-Chloro-6-methylquinoline-3-carbaldehyde serves as a common precursor for synthesizing a wide range of this compound derivatives. Condensing this aldehyde with various reagents, such as o-phenylenediamine, 2-aminophenol, and hydrazine derivatives, yields compounds like methylquinolino[3,2-b][1,5]benzodiazepine, methylquinolino[3,2-b][1,5]benzoxazepine, and N-acylhydrazones, respectively. [, , ]
  • Directed Biosynthesis: Streptomyces echinatus, a bacterium known to produce the quinoxaline antibiotic echinomycin, can be manipulated to synthesize novel echinomycin derivatives containing the this compound-2-carbonyl chromophore. This is achieved by supplementing the bacterial culture with this compound-2-carboxylic acid. [, ]

Q8: Can this compound act as a ligand in the formation of metal complexes?

A8: Yes, this compound functions as a ligand in various metal complexes. For example, it forms a paddle-wheel-type dinuclear complex with copper(II) benzoate, where two this compound molecules coordinate to the copper centers. [, ] It also forms complexes with other transition metals like cobalt(II), nickel(II), zinc(II), and cadmium(II). [, ]

Q9: Does this compound exhibit any biological activity?

A9: While this compound itself might not possess potent biological activity, its derivatives demonstrate a range of activities. For instance:

  • Antimicrobial Activity: Metal complexes of Methylquinolino[3,2-b][1,5]benzodiazepine and Methylquinolino[3,2-b][1,5]benzoxazepine, both synthesized from this compound precursors, exhibit promising antibacterial and antifungal activities. []
  • Estrogenic Activity: Studies suggest that this compound, upon metabolization, can exhibit estrogenic activity in in vitro assays. This activity is attributed to the formation of metabolites like hydroxides, sulfates, and N-oxides. []

Q10: How is this compound metabolized in biological systems?

A10: Studies on rainbow trout (Salmo gairdneri) exposed to this compound derivatives, particularly 6,7-dimethylquinoline and 6,8-dimethylquinoline, provide insights into their metabolism:

  • Conjugation: These hydroxylated metabolites are further conjugated with glucuronide or sulfate groups, increasing their water solubility for excretion. []

Q11: What analytical methods are used for the determination of this compound residues?

A12: In situ fluorometry on thin layer chromatography plates is a sensitive method for determining this compound (specifically quinomethionate) residues in crops. []

Q12: How are α, β-unsaturated aldehydes in oxidized lipids determined using this compound?

A13: 2,4-diaminotoluene (DAT) reacts with α, β-unsaturated aldehydes to form fluorescent 7-amino-6-methylquinoline derivatives. These derivatives can be separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. This method allows for the determination of various aldehydes, including acrolein, crotonaldehyde, and 2-alkenals (C3-C9), in oxidized lipids. [, , ]

Q13: How can HPLC be used to analyze this compound and related compounds?

A14: Reversed-phase HPLC (RP-HPLC) with a silica-based octadecyl stationary phase is suitable for separating and quantifying this compound and other PANHs. This method, combined with appropriate detection techniques like UV or fluorescence, allows for the analysis of these compounds in complex mixtures. [, ]

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